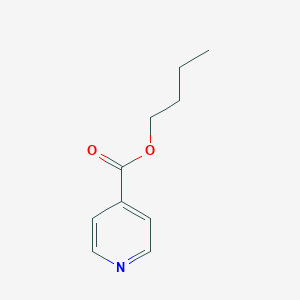
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione, also known as Menadione, is a synthetic compound that belongs to the family of naphthoquinones. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione is complex and involves several pathways. It is a potent inducer of oxidative stress and can generate reactive oxygen species (ROS) in cells. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can also inhibit the activity of complex I and complex III of the mitochondrial electron transport chain, leading to the production of ROS. Additionally, 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has several biochemical and physiological effects on cells. It can induce oxidative stress, DNA damage, and cell cycle arrest. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can also activate the p53 pathway and induce apoptosis. In addition, 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has been shown to inhibit the growth of various cancer cells and to have antimicrobial activity against several pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has several advantages for lab experiments. It is a stable and easily available compound that can be synthesized using various methods. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione is also a potent inducer of oxidative stress and can generate ROS in cells, making it a useful tool for studying the redox status of cells. However, 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects can vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the research on 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione. One direction is to investigate its potential as an anticancer agent. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has been shown to inhibit the growth of various cancer cells, and further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Another direction is to explore its potential as an antimicrobial agent. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has been shown to have antimicrobial activity against several pathogens, and further studies are needed to determine its mechanism of action and efficacy against other pathogens. Additionally, 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can be used as a probe to study the redox status of cells and to investigate the mechanism of action of various drugs. Further research is needed to explore its potential applications in these areas.
Conclusion
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione is a synthetic compound that has been extensively used in scientific research due to its unique properties and potential applications. It can be synthesized using various methods and has been studied for its antioxidant, anticancer, and antimicrobial activities. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has several biochemical and physiological effects on cells and can induce oxidative stress, DNA damage, and cell cycle arrest. It has advantages and limitations for lab experiments and has several future directions for research, including its potential as an anticancer and antimicrobial agent and its use as a probe to study the redox status of cells.
Métodos De Síntesis
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione can be synthesized using various methods, including the oxidation of 2-methoxy-1,4-naphthoquinone and the condensation of 3-acetyl-2,5-dimethoxy-1,4-benzoquinone with 2,4-pentanedione. The most common method is the oxidation of 2-methoxy-1,4-naphthoquinone with potassium permanganate or chromium trioxide.
Aplicaciones Científicas De Investigación
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its antioxidant, anticancer, and antimicrobial activities. 3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione has also been used as a probe to study the redox status of cells and to investigate the mechanism of action of various drugs.
Propiedades
Número CAS |
14090-52-9 |
|---|---|
Nombre del producto |
3-Acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione |
Fórmula molecular |
C14H12O7 |
Peso molecular |
292.24 g/mol |
Nombre IUPAC |
3-acetyl-4,8-dihydroxy-5,7-dimethoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C14H12O7/c1-5(15)8-12(17)9-6(20-2)4-7(21-3)11(16)10(9)14(19)13(8)18/h4,16-17H,1-3H3 |
Clave InChI |
DWJPLMXOBLCQRZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=C(C=C2OC)OC)O)C(=O)C1=O)O |
SMILES canónico |
CC(=O)C1=C(C2=C(C(=C(C=C2OC)OC)O)C(=O)C1=O)O |
Sinónimos |
2-Acetyl-3,5-dihydroxy-6,8-dimethoxy-1,4-naphthoquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



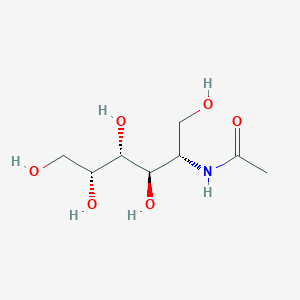
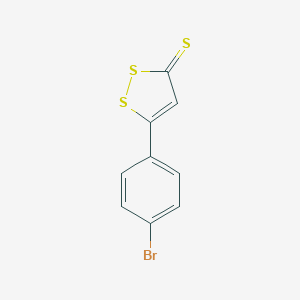
![2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B87387.png)
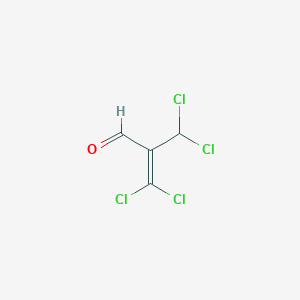
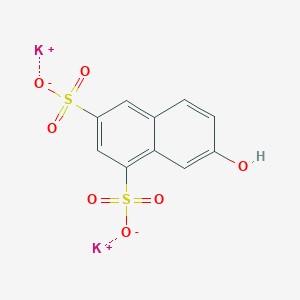

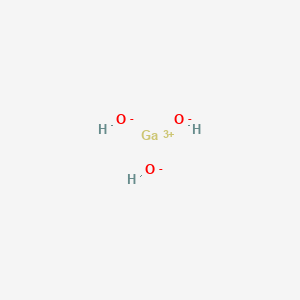
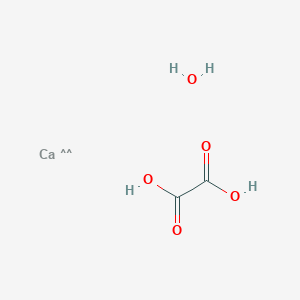

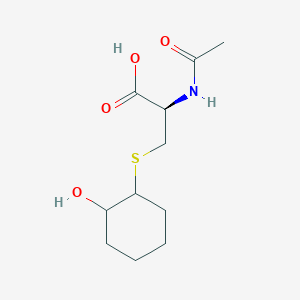
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)
